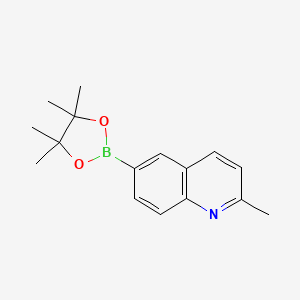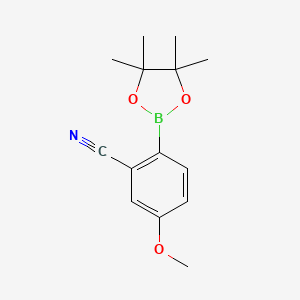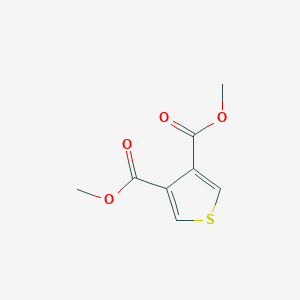
4-羧酰基吡啶甲酸
描述
4-Carbamoylpyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol. It is a derivative of picolinic acid, which is a pyridine carboxylate.
科学研究应用
4-Carbamoylpyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and immunomodulatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
Target of Action
It’s structurally similar compound, picolinic acid, is known to target zinc finger proteins (zfps) . ZFPs play a crucial role in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a similar compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction with ZFPs could potentially be a mode of action for 4-Carbamoylpicolinic acid as well.
Biochemical Pathways
Many of the substrates, intermediates, and products in a particular pathway are reactants in other pathways . Therefore, the action of 4-Carbamoylpicolinic acid could potentially affect multiple biochemical pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .
生化分析
Biochemical Properties
It is known that picolinic acid, a related compound, has broad-spectrum antiviral activity
Cellular Effects
It is known that picolinic acid, a related compound, has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion
Molecular Mechanism
It is known that picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function
准备方法
Synthetic Routes and Reaction Conditions
4-Carbamoylpyridine-2-carboxylic acid can be synthesized from 2-(methoxycarbonyl)pyridine-4-carboxylic acid. The process involves dissolving 2-(methoxycarbonyl)pyridine-4-carboxylic acid in water and treating it with ammonium hydroxide (NH4OH) 28% aqueous solution. The solution is left stirring at room temperature overnight. The solvent is then eliminated under reduced pressure, yielding 4-carbamoylpicolinic acid .
Industrial Production Methods
While specific industrial production methods for 4-carbamoylpicolinic acid are not widely documented, the synthesis process described above can be scaled up for industrial production. The use of ammonium hydroxide and water as reagents makes the process relatively straightforward and cost-effective .
化学反应分析
Types of Reactions
4-Carbamoylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-carbamoylpicolinic acid can yield picolinic acid derivatives, while reduction can produce amine derivatives .
相似化合物的比较
4-Carbamoylpyridine-2-carboxylic acid is similar to other picolinic acid derivatives, such as picolinic acid, nicotinic acid, and isonicotinic acid. These compounds share a pyridine ring with a carboxylic acid group but differ in the position of the carboxyl group:
Picolinic acid: Carboxyl group at the 2-position.
Nicotinic acid: Carboxyl group at the 3-position.
Isonicotinic acid: Carboxyl group at the 4-position.
The uniqueness of 4-carbamoylpicolinic acid lies in its carbamoyl group at the 4-position, which imparts distinct chemical and biological properties compared to its analogs .
属性
IUPAC Name |
4-carbamoylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-5(3-4)7(11)12/h1-3H,(H2,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYURAHWBLCUAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10740889 | |
| Record name | 4-Carbamoylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24195-08-2 | |
| Record name | 4-Carbamoylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10740889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carbamoylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)

![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)


![Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate](/img/structure/B1427283.png)
![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)
![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)

![2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B1427290.png)




